(S)-4-Isopropyl-2-oxazolidinone
Overview
Description
Synthesis Analysis
The synthesis of (S)-4-Isopropyl-2-oxazolidinone and its derivatives has been explored through various methods. For example, Hintermann and Seebach (1998) demonstrated its preparation from (R)- or (S)-valine ester, showcasing its versatility as an auxiliary for enantioselective synthesis due to its steric protection and high crystallinity, which aids in the reaction's diastereoselectivity (Hintermann & Seebach, 1998). Additionally, synthesis from α-hydroxy ketones with isocyanates in the presence of tin alkoxides represents another pathway, highlighting its atom economy and mild reaction conditions (Kojima et al., 2011).
Molecular Structure Analysis
The molecular structure of (S)-4-Isopropyl-2-oxazolidinone derivatives has been extensively analyzed to understand its reactivity and stability. The crystal structures reveal the steric protection of the C=O group and the high crystallinity of its derivatives, which are crucial for its application in enantioselective synthesis (Gaul et al., 2002).
Chemical Reactions and Properties
(S)-4-Isopropyl-2-oxazolidinone participates in a variety of chemical reactions, such as alkylations, aminomethylations, aldol additions, Michael additions, and cycloadditions, showcasing its versatility in organic synthesis (Hintermann & Seebach, 1998). These reactions benefit from the compound's steric protection and crystallinity, allowing for high diastereoselectivity and yield.
Scientific Research Applications
It serves as a superior Evans-type auxiliary for various reactions, including enantioselective enolate alkylation, aldol addition, Michael addition, and Diels-Alder reactions. This wide range of applications makes it a valuable tool in synthetic chemistry (CHIMIA, 2001).
The compound has been identified as a potent inhibitor of IDH1R132H, showing potential for further optimization and application in mutant IDH1 xenograft mouse models, indicating its relevance in medicinal chemistry and pharmacology (ACS medicinal chemistry letters, 2017).
In microbiology, oxazolidinones, the class of compounds to which (S)-4-Isopropyl-2-oxazolidinone belongs, are known for their antimicrobial properties, especially against gram-positive bacteria. They inhibit protein synthesis by targeting ribosomal RNA (RNA, 1999).
Oxazolidinones also exhibit properties useful in the development of new antibiotics. They have a unique mechanism of action and are active against multidrug-resistant Gram-positive bacteria (Trends in microbiology, 1997).
In organic chemistry, (S)-4-Isopropyl-2-oxazolidinone and its derivatives have been used in the synthesis of various compounds, demonstrating its utility in facilitating diverse chemical reactions (Helvetica Chimica Acta, 1998).
properties
IUPAC Name |
(4S)-4-propan-2-yl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUPWRYTXGAWJX-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428109 | |
Record name | (S)-4-Isopropyl-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Isopropyl-2-oxazolidinone | |
CAS RN |
17016-83-0 | |
Record name | (S)-4-Isopropyl-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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